Ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate
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Description
Ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate is a chemical compound with the empirical formula C7H12ClNO4S. Its molecular weight is approximately 241.69 g/mol . Unfortunately, detailed analytical data for this compound is not available from Sigma-Aldrich, which provides it as part of a collection of unique chemicals for early discovery researchers .
Scientific Research Applications
Synthesis of Highly Functionalized Tetrahydropyridines
Ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate has been applied in chemical synthesis, notably in an expedient phosphine-catalyzed [4 + 2] annulation process. This method utilizes Ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon to undergo annulation with N-tosylimines, leading to the production of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates in excellent yields with complete regioselectivity. This synthesis demonstrates the compound's utility in creating complex molecules with high diastereoselectivities, expanding the reaction scope significantly (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
Intermediate for Pesticide Synthesis
Another important application is its role as an intermediate in the synthesis of pesticides, such as chlorantraniliprole. Research has highlighted an expedient route for the synthesis of Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, a key intermediate in this process. The methodology described utilizes 2,3-dichloropyridine, showcasing the compound's significance in creating agriculturally important chemicals with a simple, solvent-free hydrazinolysis process (Yeming Ju, 2014).
Development of Antibacterial Agents
This compound has also been utilized in the development of new antibacterial agents. A notable study synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, with one compound demonstrating in vitro antibacterial activity. This illustrates the compound's potential in the pharmaceutical field for creating new treatments (E. Toja, J. Kettenring, B. Goldstein, G. Tarzia, 1986).
Crystal Engineering
Moreover, this compound contributes to the field of crystal engineering. The synthesis and self-assembly of pyrrole-2-carboxylates have led to the discovery of a novel supramolecular synthon of the pyrrole-2-carbonyl dimer, demonstrating robustness in density functional calculation. This finding is expected to significantly impact self-assembly and crystal engineering practices (Zhenming Yin, Zucheng Li, 2006).
Properties
IUPAC Name |
ethyl 1-chlorosulfonylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO4S/c1-2-13-7(10)6-4-3-5-9(6)14(8,11)12/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUNTJWGGDSJPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1028366-95-1 |
Source
|
Record name | ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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